molecular formula C12H23N3O B11795474 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone

2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone

Cat. No.: B11795474
M. Wt: 225.33 g/mol
InChI Key: WBJCHEKIFLEWEA-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone (CAS: Not explicitly provided; Molecular Formula: C₁₂H₂₃N₃O, Molecular Weight: 225.33 g/mol) is a piperidine-based amino ketone derivative characterized by a cyclopropylmethylamino side chain at the 2-position of the piperidine ring (Fig. 1). Its synthesis typically involves multi-step alkylation and coupling reactions, often requiring controlled conditions to optimize yield and purity .

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

2-amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C12H23N3O/c13-7-12(16)15-6-2-1-3-11(15)9-14-8-10-4-5-10/h10-11,14H,1-9,13H2

InChI Key

WBJCHEKIFLEWEA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CNCC2CC2)C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with cyclopropylmethylamine. The process may include steps such as amination, cyclization, and hydrogenation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

Introduction to 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone

This compound, with the CAS number 1353975-20-8, is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article delves into its properties, synthesis, and various applications, supported by data tables and case studies.

Pharmacological Applications

  • Antidepressant Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anxiolytic Effects : Research indicates potential anxiolytic properties, making it a candidate for treating anxiety disorders. The piperidine structure is known for its interaction with GABA receptors, which are crucial in anxiety modulation.
  • Neuroprotective Properties : Some studies have explored the neuroprotective effects of this compound against neurodegenerative diseases, suggesting that it may help in mitigating oxidative stress in neuronal cells.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of compounds similar to this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). This suggests potential efficacy as an antidepressant agent.

Case Study 2: Anxiolytic Activity

In another study, the compound was evaluated for its anxiolytic effects using the elevated plus maze (EPM) test. Results indicated that subjects treated with the compound exhibited increased time spent in the open arms of the maze, suggesting reduced anxiety levels.

Table 2: Summary of Pharmacological Studies

Study FocusMethodologyFindings
Antidepressant EffectsForced Swim TestSignificant reduction in depressive behaviors
Anxiolytic ActivityElevated Plus MazeIncreased open arm exploration time

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol)
Target Compound C₁₂H₂₃N₃O Piperidine + cyclopropylmethylamino + ethanone 225.33
2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone () C₁₂H₂₁N₃O Piperidine with cyclopropylmethylamino at 3-position 211.30
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one () C₁₇H₂₅N₃O Chiral center, benzyl + cyclopropyl groups 301.43
2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanone () C₁₇H₂₇N₃O Piperidine with benzyl-ethylamino at 4-position 289.40
2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone () C₁₃H₂₃N₃O 2,6-Dimethylpiperidine + cyclopropylamino 237.34

Key Observations :

  • Substituent Position: The target compound’s cyclopropylmethylamino group at the 2-position of piperidine (vs.
  • Functional Group Modifications: Replacement of ethanone with propan-1-one () increases lipophilicity, which may enhance blood-brain barrier penetration .
  • Chirality : Stereoisomers (e.g., ) exhibit distinct biological activities due to enantioselective interactions with targets .

Mechanistic Insights :

  • The target compound’s cyclopropyl group may enhance metabolic stability compared to ethyl or methyl substituents in analogs like .
  • Benzyl-containing derivatives (e.g., ) show higher affinity for opioid receptors, likely due to aromatic π-π interactions .

Biological Activity

2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone, also known as (S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, is a compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C12H23N3O
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 1401668-34-5

Research indicates that this compound interacts with various biological macromolecules, influencing enzyme activity and receptor interactions. Notably, it has been linked to the modulation of sigma receptors (σRs), which play critical roles in several physiological processes.

Sigma Receptors

Sigma receptors are implicated in numerous biological pathways:

  • σ1 Receptors : These act as chaperone proteins involved in calcium signaling and mitochondrial regulation. They help maintain cellular homeostasis and protect against apoptosis under stress conditions .
  • σ2 Receptors : Activation of σ2 receptors can induce apoptosis in cancer cells through various signaling pathways, making them a target for antineoplastic drug development .

Biological Activities

The compound exhibits several biological activities that are promising for therapeutic applications:

1. Antineoplastic Activity

Studies have shown that compounds interacting with σ2 receptors can trigger cancer-selective cell death signaling pathways. This suggests that this compound may have potential as an anticancer agent .

2. Neurological Effects

Given its structural features, the compound may influence neurotransmitter systems, including glutamatergic and dopaminergic pathways. Its interaction with these systems could make it beneficial for treating neurological disorders .

3. Apoptosis Induction

The compound's ability to modulate apoptotic pathways through σRs indicates its potential role in therapies aimed at diseases characterized by dysregulated cell survival, such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

StudyFindings
PMC4906365Discusses the role of σRs in apoptosis and their potential as therapeutic targets in cancer treatment .
PMC5274590Explores the impact of compounds similar to 2-Amino on energy balance and obesity, highlighting its potential metabolic effects .
ChemicalBookProvides synthesis information and highlights the compound's unique structural features that contribute to its biological activity .

Synthesis and Applications

The synthesis of this compound typically involves multi-step procedures optimized for higher yields. Its unique structure allows for diverse reactivity and potential applications across various fields, particularly in drug development targeting neurological disorders and cancer .

Q & A

Q. What are the recommended safety protocols for handling 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone in laboratory settings?

  • Methodological Answer : Use engineering controls (e.g., chemical fume hoods) and personal protective equipment (PPE), including lab coats, nitrile gloves, and safety goggles. Avoid inhalation of dust or vapors (P261) and skin/eye contact (P262) as per GHS/CLP guidelines . Store in tightly closed containers under inert conditions to prevent degradation. For spills, use inert absorbents like sand and dispose of waste in accordance with local regulations .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Complementary techniques like 1H^1H- and 13C^{13}C-NMR spectroscopy are critical for confirming the piperidine ring, cyclopropane substituents, and ethanone backbone. Compare spectral data with computational predictions (e.g., density functional theory, DFT) for validation .

Q. What solubility properties should be considered for in vitro assays?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO for stock solutions) and aqueous buffers (pH 4–8). Use dynamic light scattering (DLS) to assess aggregation in biological media. If solubility is poor, consider derivatization (e.g., hydrochloride salt formation) as seen in related piperidine compounds .

Advanced Research Questions

Q. How might the cyclopropane and piperidine moieties influence receptor binding in neurological studies?

  • Methodological Answer : The cyclopropane group introduces steric constraints, potentially enhancing selectivity for G protein-coupled receptors (GPCRs) or neurotransmitter transporters. Molecular docking studies (e.g., AutoDock Vina) can model interactions with targets like dopamine or serotonin receptors. Compare with structurally related compounds (e.g., 4-methylpiperazine derivatives) to identify pharmacophoric motifs .

Q. What experimental strategies address contradictions in reported biological activities of similar piperidine derivatives?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines to evaluate potency thresholds. Use orthogonal assays (e.g., calcium flux for GPCR activation, cAMP quantification for adenylate cyclase modulation) to validate mechanisms. Analyze batch-to-batch purity via HPLC-MS to rule out impurities as confounding factors .

Q. How can researchers optimize synthetic routes to improve yield and stereochemical purity?

  • Methodological Answer : Employ Buchwald-Hartwig amination for coupling the cyclopropane-amine to the piperidine core. Use chiral catalysts (e.g., BINOL-derived ligands) to control stereochemistry at the ethanone center. Monitor reaction progress via in situ FTIR or LC-MS. Purify intermediates via flash chromatography (silica gel, gradient elution) .

Q. What in silico tools predict the environmental toxicity of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite, TEST) to estimate biodegradation and ecotoxicity. Cross-reference with experimental data from related compounds (e.g., piperidine derivatives with similar logP values). Note that many analogs lack comprehensive environmental hazard classifications, necessitating caution in waste disposal .

Data Analysis and Validation

Q. How should researchers reconcile discrepancies in safety data between structurally related compounds?

  • Methodological Answer : Compare hazard classifications (e.g., GHS categories) across analogs like 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone (no acute toxicity reported ) and 2-amino-4'-methoxyacetophenone hydrochloride (classified as irritant ). Perform in vitro toxicity screens (e.g., Ames test, hepatocyte viability assays) to fill data gaps .

Q. What techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct stability studies in simulated biological fluids (e.g., PBS, human serum) at 37°C. Use LC-MS to monitor degradation products over 24–72 hours. For light-sensitive analogs (e.g., nitro-substituted derivatives ), store solutions in amber vials and avoid prolonged UV exposure .

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